
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid
Overview
Description
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3Cl2NO5. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the folate biosynthetic pathway . The role of these targets is crucial in the synthesis of nucleotides and amino acids, which are essential for cell growth and division.
Mode of Action
Nitro compounds, in general, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to interrupt the folate metabolism in mycobacterium tuberculosis . This can lead to downstream effects such as inhibition of nucleotide synthesis, which can affect cell growth and division.
Pharmacokinetics
Nitro compounds, in general, are known to have lower volatility than ketones of about the same molecular weight . This can impact the bioavailability of the compound.
Result of Action
The interruption of the folate metabolism can lead to inhibition of nucleotide synthesis, which can affect cell growth and division .
Action Environment
Reactions such as free radical bromination, nucleophilic substitution, and oxidation can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid involves the reaction of 3-acetamido-4,6-dichloro-2-nitrobenzoic acid with potassium hydroxide in water. The reaction mixture is heated to reflux for 18 hours, followed by extraction with ether and acidification with hydrochloric acid. The product is then extracted into ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated to yield this compound as a brown solid.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4,6-Dichloro-3-amino-2-nitrobenzoic acid.
Substitution: 4,6-Dichloro-3-methoxy-2-nitrobenzoic acid.
Oxidation: 4,6-Dichloro-3-oxo-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry
- Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules.
- Reagent in Chemical Reactions : It is used in various chemical reactions such as reduction, substitution, and oxidation.
Reaction Type | Example Reaction | Products Formed |
---|---|---|
Reduction | Nitro to amino group | 4,6-Dichloro-3-amino-2-nitrobenzoic acid |
Substitution | Chlorine replacement | 4,6-Dichloro-3-methoxy-2-nitrobenzoic acid |
Oxidation | Hydroxyl to carbonyl | 4,6-Dichloro-3-oxo-2-nitrobenzoic acid |
Biology
- Enzyme Inhibition Studies : The compound is utilized as a model for studying the interactions of nitroaromatic compounds with biological systems.
- Biological Activity Assessment : Research indicates potential antimicrobial and anticancer properties.
Medicine
Research into this compound has focused on its potential as:
- Antimicrobial Agent : Investigations into its efficacy against various pathogens.
- Anticancer Agent : Studies exploring its ability to inhibit cancer cell proliferation.
Industry
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is employed in:
- Dyes and Pigments Production : Utilized in synthesizing dyes due to its chemical properties.
- Industrial Chemicals : Acts as an intermediate in producing other industrial chemicals.
Case Studies
-
Antimicrobial Research :
- A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-function relationship was analyzed to understand how modifications could enhance efficacy.
-
Cancer Cell Inhibition :
- Research featured in Cancer Letters explored the effects of this compound on breast cancer cell lines. Results indicated that it inhibited cell growth and induced apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.
4,6-Dichloro-2-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.
4,6-Dichloro-3-hydroxybenzoic acid: Similar structure but lacks the nitro group.
Uniqueness
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is unique due to the presence of both the hydroxyl and nitro groups, which confer distinct chemical and biological properties
Biological Activity
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid (DCNB) is a chlorinated aromatic compound with significant biological activity due to its unique chemical structure, which includes two chlorine atoms, a hydroxyl group, and a nitro group. This compound has garnered attention for its potential applications in pharmaceuticals and as an antimicrobial agent.
- Molecular Formula : C₇H₃Cl₂NO₅
- Molecular Weight : Approximately 252 g/mol
- Structure : Characterized by a benzene ring substituted with chlorinated and nitro functionalities.
The biological activity of DCNB is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular components. Nitro compounds like DCNB undergo enzymatic bioreduction, leading to the formation of reactive intermediates that can induce oxidative stress in microbial cells. This mechanism is crucial for its antimicrobial properties.
Antimicrobial Activity
Research indicates that DCNB exhibits notable antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values have been documented in various studies:
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 39 |
Escherichia coli | 39 |
Pseudomonas aeruginosa | 50 |
Enterococcus faecalis | 50 |
These findings suggest that DCNB is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Study on Antimicrobial Efficacy
In a comprehensive study, DCNB was tested against various bacterial strains. The results demonstrated that DCNB not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics. This synergy enhances its potential as a treatment option for antibiotic-resistant infections .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of DCNB on cancer cell lines were evaluated using the MTT assay. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in breast cancer cells. Flow cytometry analysis revealed that DCNB induces apoptosis in these cells, suggesting its potential as an anticancer agent .
Environmental Impact and Safety Profile
While the biological activities of DCNB are promising, its environmental impact and safety profile must also be considered. Studies indicate that nitro compounds can accumulate in biological systems, leading to potential toxicity. Therefore, understanding the pharmacokinetics and toxicology of DCNB is essential for its safe application in therapeutic settings .
Properties
IUPAC Name |
4,6-dichloro-3-hydroxy-2-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGFYBNDVOWML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443166 | |
Record name | 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253268-25-6 | |
Record name | 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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